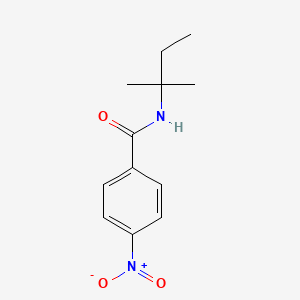
N-(1,1-dimethylpropyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dimethylpropyl)-4-nitrobenzamide, also known as DMNB, is a chemical compound that has been widely used in scientific research for its unique properties. DMNB is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 87-89°C. In
Wirkmechanismus
The mechanism of action of N-(1,1-dimethylpropyl)-4-nitrobenzamide involves the reaction of the nitro group with ROS to form a nitro radical. The nitro radical then reacts with N-(1,1-dimethylpropyl)-4-nitrobenzamide to form a highly fluorescent product. The fluorescence intensity is proportional to the amount of ROS present, making N-(1,1-dimethylpropyl)-4-nitrobenzamide a sensitive and selective probe for ROS detection.
Biochemical and Physiological Effects
N-(1,1-dimethylpropyl)-4-nitrobenzamide has been shown to have low toxicity and is not mutagenic or carcinogenic. It does not affect cell viability or proliferation at concentrations used for ROS detection. N-(1,1-dimethylpropyl)-4-nitrobenzamide has also been shown to penetrate cell membranes and accumulate in mitochondria, making it a useful tool for studying mitochondrial ROS production.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1,1-dimethylpropyl)-4-nitrobenzamide for ROS detection include its high sensitivity and selectivity, low toxicity, and ability to penetrate cell membranes. The limitations of using N-(1,1-dimethylpropyl)-4-nitrobenzamide include its limited solubility in aqueous solutions, which can affect its performance in some experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of N-(1,1-dimethylpropyl)-4-nitrobenzamide in scientific research. One direction is the development of new N-(1,1-dimethylpropyl)-4-nitrobenzamide derivatives with improved solubility and selectivity for specific ROS species. Another direction is the use of N-(1,1-dimethylpropyl)-4-nitrobenzamide in live animal imaging studies to monitor ROS production in real-time. Finally, N-(1,1-dimethylpropyl)-4-nitrobenzamide could be used in combination with other fluorescent probes to study multiple aspects of oxidative stress in cells and tissues.
Conclusion
In conclusion, N-(1,1-dimethylpropyl)-4-nitrobenzamide is a useful chemical compound for studying oxidative stress in cells and tissues. Its unique properties make it a valuable tool for scientific research, and its low toxicity and selectivity make it a safe and effective probe for ROS detection. With continued research and development, N-(1,1-dimethylpropyl)-4-nitrobenzamide has the potential to contribute to our understanding of oxidative stress and its role in disease.
Synthesemethoden
N-(1,1-dimethylpropyl)-4-nitrobenzamide can be synthesized through a three-step process. The first step involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The second step involves the reaction of 4-nitrobenzoyl chloride with 1,1-dimethylpropylamine to form N-(1,1-dimethylpropyl)-4-nitrobenzamide. The third step involves the recrystallization of the product to obtain pure N-(1,1-dimethylpropyl)-4-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dimethylpropyl)-4-nitrobenzamide has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. N-(1,1-dimethylpropyl)-4-nitrobenzamide has been shown to selectively react with ROS and produce a fluorescent signal, making it a useful tool for studying oxidative stress in cells and tissues.
Eigenschaften
IUPAC Name |
N-(2-methylbutan-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-12(2,3)13-11(15)9-5-7-10(8-6-9)14(16)17/h5-8H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZVCCUTFIGANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)

![(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B5832604.png)

![17-[(5-chloro-2-ethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5832611.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-5-bromo-2-furohydrazide](/img/structure/B5832629.png)
![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B5832645.png)
![6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)
![N-benzyl-2,5-dichloro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5832659.png)
![4-nitro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B5832667.png)
